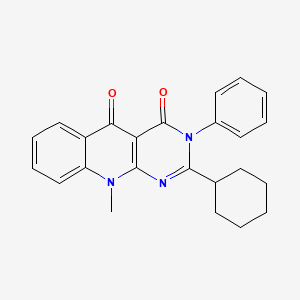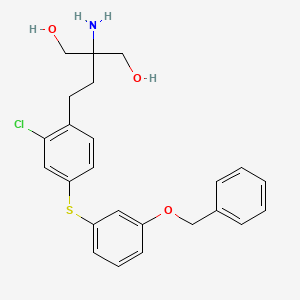
Clorhidrato de moroxidina
Descripción general
Descripción
El clorhidrato de moroxidina es un fármaco antiviral que se desarrolló originalmente en la década de 1950 como tratamiento para la influenza. Estructuralmente, el this compound es una biguanida heterocíclica .
Aplicaciones Científicas De Investigación
El clorhidrato de moroxidina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto del clorhidrato de moroxidina no se comprende completamente. Se cree que interfiere con la replicación viral al dirigirse a las vías de síntesis de ARN y ADN virales . Esta interrupción evita que el virus se multiplique y se propague dentro del organismo huésped .
Compuestos Similares:
Amantadina: Otro fármaco antiviral utilizado para tratar la influenza.
Rimantadina: Similar a la amantadina, utilizada para el tratamiento de la influenza.
Oseltamivir: Un inhibidor de la neuraminidasa utilizado para tratar y prevenir la influenza.
Unicidad: El this compound es único debido a su actividad antiviral de amplio espectro contra los virus de ARN y ADN .
Análisis Bioquímico
Cellular Effects
Moroxydine hydrochloride has been shown to have protective effects against virus-induced cytopathic effects and apoptosis in host cells This suggests that Moroxydine hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to have antiviral properties, suggesting it may interact with viral biomolecules and potentially inhibit or activate certain enzymes
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de moroxidina implica la reacción de la morfolina con la diciandiamida en presencia de ácido clorhídrico. La mezcla de reacción se refluye durante 48 horas, seguido de enfriamiento y filtración para obtener el producto .
Métodos de Producción Industrial: En entornos industriales, la preparación de this compound generalmente implica la misma reacción pero a mayor escala. El proceso incluye la entrada de cloruro de amonio, seguida de la adición de morfolina y diciandiamida, y posterior reflujo y filtración .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de moroxidina sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas.
Reducción: Puede reducirse a su amina correspondiente.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas.
Comparación Con Compuestos Similares
Amantadine: Another antiviral drug used to treat influenza.
Rimantadine: Similar to amantadine, used for influenza treatment.
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Uniqueness: Moroxydine hydrochloride is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses .
Propiedades
Número CAS |
3160-91-6 |
|---|---|
Fórmula molecular |
C6H14ClN5O |
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
Clave InChI |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=N)N=C(N)N.Cl |
SMILES isomérico |
C1COCCN1/C(=N/C(=N)N)/N.Cl |
SMILES canónico |
C1COCCN1C(=NC(=N)N)N.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
7420-18-0 3160-91-6 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
3731-59-7 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moroxydine Hydrochloride primarily used for?
A1: Moroxydine Hydrochloride is primarily recognized for its antiviral activity against various plant viruses and some animal viruses. [, ]
Q2: What are some examples of viruses that Moroxydine Hydrochloride has shown efficacy against?
A2: Research indicates that Moroxydine Hydrochloride exhibits efficacy against viruses including Tomato Yellows Leaf Curl Virus (TYLCV), Cucumber Mosaic Virus (CMV), Grass Carp Reovirus (GCRV), and Giant Salamander Iridovirus (GSIV). [, , , ]
Q3: How does Moroxydine Hydrochloride exert its antiviral effects?
A3: While the exact mechanisms of action are still being investigated, studies suggest that Moroxydine Hydrochloride may interfere with viral replication processes. It may also play a role in enhancing the host's immune response to viral infection. [, , ] For instance, research suggests it might interfere with viral protein synthesis, as demonstrated by the reduced expression of VP1 in GCRV and major capsid protein (MCP) in GSIV. []
Q4: What is the molecular formula and weight of Moroxydine Hydrochloride?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Moroxydine Hydrochloride.
Q5: Has the stability of Moroxydine Hydrochloride been investigated under various conditions?
A6: Yes, research has examined the stability of Moroxydine Hydrochloride in different contexts. For instance, one study explored its degradation dynamics in rice plants and field water. [] Another study investigated its degradation behavior in paddy soil, highlighting its degradability. []
Q6: How does temperature affect the effectiveness of Moroxydine Hydrochloride?
A7: Temperature plays a significant role in the effectiveness of Moroxydine Hydrochloride. Studies on Tomatoes Yellows Leaf Curl Virus (TYLCV) showed optimal control efficiency at 28°C. Additionally, research on gibel carp found that the metabolism and elimination of the drug were influenced by water temperature. [, ]
Q7: What analytical methods are commonly used for detecting and quantifying Moroxydine Hydrochloride?
A8: Several analytical techniques are employed to study Moroxydine Hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used for determining its content in various formulations and biological samples. Other methods include UPLC-MS/MS (for residue analysis) and microfluidic chip analysis. [, , , , , , , ]
Q8: Have any studies validated the analytical methods used for Moroxydine Hydrochloride analysis?
A9: Yes, analytical method validation is crucial for ensuring reliable results. Researchers have focused on assessing the accuracy, precision, and recovery rates of different methods used for Moroxydine Hydrochloride quantification. [, , , , ]
Q9: What types of formulations of Moroxydine Hydrochloride are mentioned in the research?
A10: The research mentions various formulations of Moroxydine Hydrochloride, including tablets, injections, eye drops, and wettable powders. These formulations likely influence its application, stability, and efficacy in different contexts. [, , , , , ]
Q10: Are there any known alternatives to Moroxydine Hydrochloride for viral control?
A14: Yes, several alternative antiviral agents are mentioned in the research, including Ribavirin, Ningnanmycin, and plant-derived compounds like Eugenol. [, , , ] The efficacy of these alternatives may vary depending on the specific virus and host.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)


![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)








